molecular formula C8H10ClF3N2 B11756029 1-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride

1-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride

Cat. No.: B11756029
M. Wt: 226.62 g/mol
InChI Key: VZQRQAYJADKYOZ-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9F3N2·HCl It is an aromatic amine that contains a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with an appropriate amine under palladium-catalyzed amination conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dba)2, and a ligand, such as BINAP, in a suitable solvent like toluene. The reaction mixture is heated to a specific temperature, usually around 100-120°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

1-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and ligands for catalysis.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electronic properties, allowing it to interact with various enzymes and receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.ClH/c1-5(12)7-3-2-6(4-13-7)8(9,10)11;/h2-5H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQRQAYJADKYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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